molecular formula C11H16N2 B3039568 3-(2-Piperidyl)phenylamine CAS No. 1203797-19-6

3-(2-Piperidyl)phenylamine

Cat. No. B3039568
CAS RN: 1203797-19-6
M. Wt: 176.26 g/mol
InChI Key: XEHNHPSPUUVWGH-UHFFFAOYSA-N
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Description

3-(2-Piperidyl)phenylamine is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Intra- and intermolecular reactions leading to the formation of various piperidine derivatives have been studied .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The piperidine rings of the two molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .


Chemical Reactions Analysis

Phenylamine, also known as aniline or aminobenzene, behaves as a fairly straightforward primary amine . It reacts with acyl chlorides (acid chlorides), acid anhydrides, and halogenoalkanes (haloalkanes or alkyl halides) . Primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide .

Scientific Research Applications

Scientific Research Applications of 3-(2-Piperidyl)phenylamine

Pharmacological Significance in Antipsychotic Agents Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, represent key pharmacophoric groups in several antipsychotic drugs. Research indicates that arylalkyl substituents can significantly enhance the potency and selectivity of binding affinity at D(2)-like receptors. These findings suggest the potential of this compound derivatives in improving antipsychotic therapies by targeting specific receptor subtypes for enhanced therapeutic efficacy without the typical side effects associated with conventional antipsychotic medications (Sikazwe et al., 2009).

Biological Activities of Piper Species Piper species, rich in essential oils and phenylpropanoids, demonstrate significant biological activities, including antimicrobial, antiprotozoal, anti-inflammatory, and cytotoxic actions against various cancer cell lines. The diverse chemical composition of Piper essential oils underlines their potential as natural sources for developing new therapeutic agents targeting a wide range of human diseases. This highlights the importance of further investigation into the components of Piper species, such as this compound, for their possible applications in medicine and pharmacology (da Silva et al., 2017).

Antifungal and Antimicrobial Potentials Compounds isolated from Piper species, including those structurally related to this compound, have shown promising antifungal activities. These include a range of chemical structures such as amides, flavonoids, and phenylpropanoids, which could serve as leads for the development of new pharmaceuticals or agricultural fungicides. The antimicrobial properties further enhance the potential of these compounds in addressing the need for alternative and effective antimicrobial agents (Xu & Li, 2011).

Enhancement of Drug Bioavailability Piperine, a major principle of black pepper and structurally related to this compound, has been studied for its bioavailability-enhancing properties. It inhibits various enzymes involved in drug metabolism, leading to increased absorption and effectiveness of therapeutic agents. This property is particularly significant for the development of co-therapies where piperine or its derivatives could be used to enhance the efficacy of other drugs, potentially including those derived from this compound (Srinivasan, 2007).

properties

IUPAC Name

3-piperidin-2-ylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h3-5,8,11,13H,1-2,6-7,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHNHPSPUUVWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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